molecular formula C4H8ClF2N B6226041 4,4-difluorobut-3-en-1-amine hydrochloride CAS No. 145342-29-6

4,4-difluorobut-3-en-1-amine hydrochloride

Cat. No. B6226041
CAS RN: 145342-29-6
M. Wt: 143.6
InChI Key:
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Description

4,4-Difluorobut-3-en-1-amine hydrochloride, also known as 4,4-DFAH, is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a versatile compound that is used in a variety of biochemical, physiological, and synthetic applications.

Scientific Research Applications

4,4-difluorobut-3-en-1-amine hydrochloride has a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it can be used to synthesize a variety of organic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, this compound is used to study the structure and function of enzymes, as it can be used to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 4,4-difluorobut-3-en-1-amine hydrochloride is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cytochrome P450. Cytochrome P450 is a family of enzymes that are responsible for the metabolism of many drugs and other compounds in the body. By inhibiting the activity of cytochrome P450, this compound can affect the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450, which can affect the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,4-difluorobut-3-en-1-amine hydrochloride in laboratory experiments is its versatility. It can be used to synthesize a variety of organic compounds and can be used to study the structure and function of enzymes. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, there is limited information available on the biochemical and physiological effects of this compound.

Future Directions

There are a number of potential future directions for research on 4,4-difluorobut-3-en-1-amine hydrochloride. One potential direction is to further investigate the mechanism of action of this compound and its effects on the metabolism of drugs and other compounds. Additionally, further research could be done on the biochemical and physiological effects of this compound and its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Finally, further research could be done to investigate the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

The synthesis of 4,4-difluorobut-3-en-1-amine hydrochloride is a multi-step process that begins with the reaction of 4-amino-3-fluorobut-2-en-1-ol (AFBE) and chloroacetic acid. This reaction produces 4-chloro-3-fluorobut-2-en-1-ol (CFBE). CFBE is then reacted with sodium hydroxide to form 4-amino-3-fluorobut-2-en-1-ol hydrochloride (AFBE-HCl). Finally, AFBE-HCl is reacted with difluoroborane to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-difluorobut-3-en-1-amine hydrochloride involves the reaction of 4,4-difluorobutanal with allylamine followed by reduction of the resulting imine to the amine and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "4,4-difluorobutanal", "allylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4,4-difluorobutanal is reacted with allylamine in the presence of a catalyst to form an imine intermediate.", "The imine intermediate is then reduced using sodium borohydride to form the corresponding amine.", "The resulting amine is then quaternized with hydrochloric acid to form 4,4-difluorobut-3-en-1-amine hydrochloride." ] }

CAS RN

145342-29-6

Molecular Formula

C4H8ClF2N

Molecular Weight

143.6

Purity

95

Origin of Product

United States

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